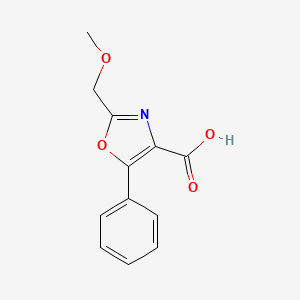![molecular formula C21H30O B8296785 3-[(6R)-6-hexyl-5,6,7,8-tetrahydronaphthalen-2-yl]cyclopentan-1-one](/img/structure/B8296785.png)
3-[(6R)-6-hexyl-5,6,7,8-tetrahydronaphthalen-2-yl]cyclopentan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(6R)-6-hexyl-5,6,7,8-tetrahydronaphthalen-2-yl]cyclopentan-1-one is an organic compound with a complex structure that includes a cyclopentanone ring and a tetrahydronaphthalene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(6R)-6-hexyl-5,6,7,8-tetrahydronaphthalen-2-yl]cyclopentan-1-one can be achieved through a series of organic reactions. One common method involves the aldol condensation of furfural with cyclopentanone, followed by hydrogenation and hydrodeoxygenation . This method utilizes solid-base catalysts, such as potassium fluoride impregnated alumina, to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. The choice of catalysts and solvents, as well as reaction times and temperatures, are critical factors in industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(6R)-6-hexyl-5,6,7,8-tetrahydronaphthalen-2-yl]cyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
3-[(6R)-6-hexyl-5,6,7,8-tetrahydronaphthalen-2-yl]cyclopentan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of high-quality fuels and other industrial chemicals
Wirkmechanismus
The mechanism by which 3-[(6R)-6-hexyl-5,6,7,8-tetrahydronaphthalen-2-yl]cyclopentan-1-one exerts its effects involves interactions with molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its specific structure and functional groups. The exact pathways and targets can vary based on the application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-bis(2-furylmethylidene)cyclopentan-1-one: A similar compound used as a fuel precursor.
(6R)-5,6,7,8-tetrahydro-L-biopterin: A compound with antioxidant properties.
Uniqueness
3-[(6R)-6-hexyl-5,6,7,8-tetrahydronaphthalen-2-yl]cyclopentan-1-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a cyclopentanone ring and a tetrahydronaphthalene moiety sets it apart from other similar compounds.
Eigenschaften
Molekularformel |
C21H30O |
|---|---|
Molekulargewicht |
298.5 g/mol |
IUPAC-Name |
3-[(6R)-6-hexyl-5,6,7,8-tetrahydronaphthalen-2-yl]cyclopentan-1-one |
InChI |
InChI=1S/C21H30O/c1-2-3-4-5-6-16-7-8-18-14-19(10-9-17(18)13-16)20-11-12-21(22)15-20/h9-10,14,16,20H,2-8,11-13,15H2,1H3/t16-,20?/m1/s1 |
InChI-Schlüssel |
DZCTUQNUQANFRZ-QRIPLOBPSA-N |
Isomerische SMILES |
CCCCCC[C@@H]1CCC2=C(C1)C=CC(=C2)C3CCC(=O)C3 |
Kanonische SMILES |
CCCCCCC1CCC2=C(C1)C=CC(=C2)C3CCC(=O)C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4,7-Dibromo-8-fluoro-3,4-dihydro-2H-benzo[b]oxepin-5-one](/img/structure/B8296717.png)


![2-Ethyl-9-methyl-13-[2-(3-methylphenyl)ethyl]-2,4,9,15-tetraazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7,12,14-hexaen-10-one](/img/structure/B8296735.png)




![2-(3-Chloro-propyl)-benzo[b]thiophene](/img/structure/B8296775.png)



